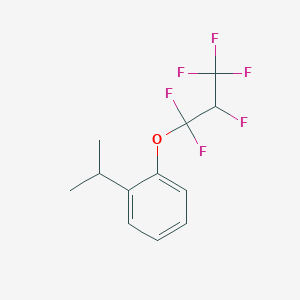![molecular formula C12H7F4NO B6321583 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 173447-52-4](/img/structure/B6321583.png)
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine (2F6TP) is an important organic compound that has been widely studied for its potential applications in scientific research. It is a trifluoromethylated pyridine derivative, and it has become increasingly popular in the field of synthetic organic chemistry due to its unique properties.
Aplicaciones Científicas De Investigación
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine has been widely studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including trifluoromethylated pyridines, phenols, and amines. It has also been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of polymers. In addition, this compound has been used in the synthesis of drugs, such as antimalarials and anticancer agents.
Mecanismo De Acción
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine is known to act as a catalyst for the synthesis of polymers. Its mechanism of action is believed to involve the formation of a strong covalent bond between the trifluoromethylated pyridine derivative and the polymer. This covalent bond helps to stabilize the polymer and increase its solubility in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to be relatively non-toxic and has been shown to have low acute toxicity in animal studies. In addition, it has been shown to be non-mutagenic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine has several advantages for use in lab experiments. It is relatively inexpensive and widely available, and it has a low toxicity. In addition, it is relatively easy to synthesize and can be used in a variety of synthetic reactions. However, it is important to note that this compound is a highly reactive compound, and it must be handled with care in the laboratory.
Direcciones Futuras
The future directions for 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine are numerous. It could be used in the synthesis of novel polymers and drugs, and it could be used as a catalyst for the synthesis of a variety of compounds. It could also be explored as a potential therapeutic agent for the treatment of various diseases, such as cancer and malaria. In addition, it could be explored as a potential reagent for the synthesis of various materials, such as plastics and rubber. Finally, it could be used as a starting material for the synthesis of a variety of other compounds, such as trifluoromethylated pyridines and phenols.
Métodos De Síntesis
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Mitsunobu reaction, and the Stille reaction. The Friedel-Crafts acylation reaction involves the reaction of a trifluoromethylated pyridine derivative with an acyl chloride, while the Mitsunobu reaction involves the reaction of a trifluoromethylated pyridine derivative with an alcohol and a phosphine oxide. Finally, the Stille reaction involves the reaction of a trifluoromethylated pyridine derivative with a palladium catalyst and a stannane.
Propiedades
IUPAC Name |
2-fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-10-5-2-6-11(17-10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLPRGPYNHDLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=CC=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)


![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)







![9-Benzyl-9-aza-bicyclo[3.3.1]non-3-ylamine dihydrochloride](/img/structure/B6321586.png)
